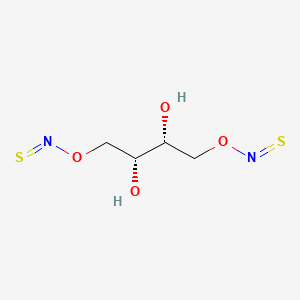

S-Nitroso-dtt

Beschreibung

S-Nitroso-DTT (S-Nitroso-dithiothreitol) is a nitrosothiol compound that serves as a nitric oxide (NO) donor in biochemical studies. It is synthesized by nitrosylation of the thiol group in dithiothreitol (DTT), forming an S–N bond. This compound is notable for its role in modulating enzyme activity, particularly aldehyde dehydrogenase (ALDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where it inhibits ALDH activity in a DTT-dependent manner . S-Nitroso-DTT releases NO under reducing conditions, making it valuable for studying redox-sensitive signaling pathways.

Eigenschaften

CAS-Nummer |

73427-32-4 |

|---|---|

Molekularformel |

C4H8N2O4S2 |

Molekulargewicht |

212.3 g/mol |

IUPAC-Name |

(2R,3R)-1,4-dithionitrosooxybutane-2,3-diol |

InChI |

InChI=1S/C4H8N2O4S2/c7-3(1-9-5-11)4(8)2-10-6-12/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |

InChI-Schlüssel |

KIODQSOCCGHCJX-QWWZWVQMSA-N |

SMILES |

C(C(C(CON=S)O)O)ON=S |

Isomerische SMILES |

C([C@H]([C@@H](CON=S)O)O)ON=S |

Kanonische SMILES |

C(C(C(CON=S)O)O)ON=S |

Synonyme |

S-nitroso-DTT S-nitrosodithiothreitol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

S-Nitroso-DTT vs. Other S-Nitrosothiols

S-Nitroso-glutathione (GSNO):

- Structure: GSNO is derived from glutathione (GSH), a tripeptide, whereas S-Nitroso-DTT uses the dithiol DTT as its backbone.

- Stability: GSNO is relatively stable at physiological pH but decomposes in the presence of transition metals or light. S-Nitroso-DTT exhibits greater stability in reducing environments due to DTT’s ability to regenerate the thiol group .

- Biological Activity: Both compounds inhibit ALDH, but S-Nitroso-DTT shows stronger inhibition (80% reduction at 1 mM) compared to GSNO (40–60% inhibition under similar conditions) .

S-Nitroso-N-acetylpenicillamine (SNAP):

- Applications: SNAP is widely used in vascular studies due to its slow NO release. In contrast, S-Nitroso-DTT’s activity is more context-dependent, requiring DTT to potentiate NO release .

Comparison with N-Nitroso Compounds

N-Nitrosodimethylamine (NDMA):

- Toxicity: NDMA is a potent carcinogen linked to liver and lung tumors in animal models .

- Formation: NDMA forms endogenously via nitrosation of dimethylamine, a process inhibited by ascorbic acid . S-Nitroso-DTT requires direct nitrosylation of DTT, avoiding endogenous nitrosation pathways .

N-Nitrosoproline (NPRO):

- Detection: NPRO is used as a biomarker for endogenous nitrosation. Unlike S-Nitroso-DTT, NPRO excretion in urine correlates with nitrate and proline intake, highlighting differences in metabolic pathways .

Comparison with C-Nitroso Compounds

Nitrosobenzene:

- Reactivity: Nitrosobenzene acts as an electrophile in catalytic enantioselective reactions (e.g., aldol reactions), whereas S-Nitroso-DTT participates in redox biochemistry .

- Stability: C-Nitroso compounds like nitrosobenzene are prone to dimerization, while S-Nitroso-DTT remains monomeric under physiological conditions .

Analytical Techniques for Nitroso Compounds

- Chromatography: Nitroso compounds are more strongly adsorbed than nitro analogs in chromatography. For example, nitrosobenzene (C-nitroso) exhibits higher retention times compared to nitrobenzene .

- Spectrophotometry: S-Nitroso-DTT and GSNO are quantified using UV-Vis spectroscopy (λmax ~340 nm), while N-nitroso compounds require derivatization (e.g., with 2,3-diaminonaphthalene) for detection .

Data Tables

Table 1: Biochemical Activity of Nitroso Compounds

| Compound | Target Enzyme | Inhibition (%) | DTT Dependency | Reference |

|---|---|---|---|---|

| S-Nitroso-DTT | ALDH | 80 | Yes | |

| GSNO | ALDH | 40–60 | No | |

| Sodium Nitroprusside | ALDH | 95 | No |

Table 2: Stability and Toxicity Profiles

| Compound | Stability | Carcinogenicity | Key Risk Factor |

|---|---|---|---|

| S-Nitroso-DTT | High (reducing) | Low | Redox interference |

| NDMA | Moderate | High | Endogenous formation |

| Nitrosobenzene | Low (dimerizes) | Moderate | Electrophilic reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.